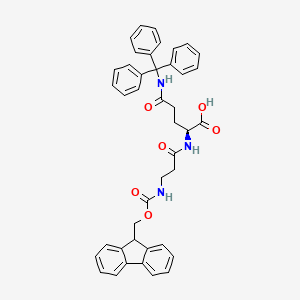![molecular formula C9H17NO B13326463 1,5-Dimethyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13326463.png)
1,5-Dimethyl-8-azabicyclo[3.2.1]octan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The compound features a bridged bicyclic structure, containing both a cyclohexane ring and a pyrrolidine ring. The “8-azabicyclo” part of the name indicates the presence of the nitrogen atom in the bicyclic system.
- It exists as a yellow to brown liquid and has a molecular weight of approximately 153.22 g/mol.
1,5-Dimethyl-8-azabicyclo[3.2.1]octan-3-ol: is a bicyclic organic compound with the chemical formula CHNO.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of 1,5-dimethyl-8-azabicyclo[3.2.1]octan-3-ol involves several steps. One common approach is the reduction of the corresponding ketone (1,5-dimethyl-8-azabicyclo[3.2.1]octan-3-one) using reducing agents like sodium borohydride (NaBH).
Industrial Production: While industrial-scale production methods are not widely documented, research laboratories typically prepare this compound through custom synthetic routes.
Analyse Chemischer Reaktionen
Reactivity: 1,5-Dimethyl-8-azabicyclo[3.2.1]octan-3-ol can undergo various chemical reactions due to its functional groups (such as the ketone and alcohol). These reactions include oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major product of reduction is this compound itself.
Wissenschaftliche Forschungsanwendungen
Chemistry: Researchers study this compound’s reactivity, stereochemistry, and synthetic applications.
Biology and Medicine: Its derivatives may have potential pharmacological properties, although specific applications are still under investigation.
Industry: Limited information exists on industrial applications, but it could be used as a building block for more complex molecules.
Wirkmechanismus
- The exact mechanism by which 1,5-dimethyl-8-azabicyclo[3.2.1]octan-3-ol exerts its effects remains an active area of research. It may interact with specific receptors or enzymes due to its unique structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other bicyclic compounds with nitrogen atoms, such as tropanes and piperidines, share some structural features. the specific arrangement of substituents in 1,5-dimethyl-8-azabicyclo[3.2.1]octan-3-ol sets it apart.
Eigenschaften
Molekularformel |
C9H17NO |
|---|---|
Molekulargewicht |
155.24 g/mol |
IUPAC-Name |
1,5-dimethyl-8-azabicyclo[3.2.1]octan-3-ol |
InChI |
InChI=1S/C9H17NO/c1-8-3-4-9(2,10-8)6-7(11)5-8/h7,10-11H,3-6H2,1-2H3 |
InChI-Schlüssel |
GYEGJQOGPTYJFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCC(N1)(CC(C2)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,4R,5R,6S)-5-Nitro-6-phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B13326395.png)




![2-[(2,6-Dimethyloxan-4-yl)amino]propane-1,3-diol](/img/structure/B13326441.png)

![7-Iodo-5-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13326450.png)





